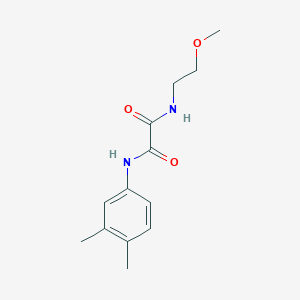
N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide, also known as URB597, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are known to increase the levels of endocannabinoids in the body.
科学研究应用
N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide has been extensively studied for its potential therapeutic applications in various fields such as pain management, anxiety, depression, addiction, and neurodegenerative disorders. It has been shown to increase the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG) in the body, which are known to have analgesic, anxiolytic, and neuroprotective effects.
作用机制
N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide works by inhibiting the enzyme FAAH, which is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide increases the levels of endocannabinoids, which in turn activate the cannabinoid receptors in the body. This activation leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the analgesic, anxiolytic, and neuroprotective effects of endocannabinoids.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase the levels of endocannabinoids such as anandamide and 2-AG in the body, which are known to have analgesic, anxiolytic, and neuroprotective effects. N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide has also been shown to increase the levels of dopamine and serotonin in the brain, which are responsible for the mood-enhancing and pain-relieving effects of endocannabinoids.
实验室实验的优点和局限性
N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide has several advantages for lab experiments. It is a potent and selective FAAH inhibitor, which makes it an ideal tool for studying the role of endocannabinoids in various physiological processes. It is also relatively stable and easy to synthesize, which makes it a cost-effective option for researchers. However, N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide has some limitations as well. It has a short half-life in the body, which makes it difficult to study its long-term effects. It also has poor solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide. One area of research is the potential use of N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide as a therapeutic agent for various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another area of research is the development of more potent and selective FAAH inhibitors that can be used in clinical settings. Additionally, further studies are needed to investigate the long-term effects of N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide and its potential side effects in humans.
Conclusion
In conclusion, N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It works by inhibiting the enzyme FAAH, which increases the levels of endocannabinoids in the body. N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide, including its potential use as a therapeutic agent for various neurological disorders and the development of more potent and selective FAAH inhibitors.
合成方法
N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide can be synthesized using a multistep process that involves the reaction of 3,4-dimethylbenzoyl chloride with 2-methoxyethanol to form the intermediate, which is then reacted with ethylenediamine to yield N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide. The purity and yield of the final product can be improved by using different purification techniques such as column chromatography and recrystallization.
属性
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9-4-5-11(8-10(9)2)15-13(17)12(16)14-6-7-18-3/h4-5,8H,6-7H2,1-3H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSKHVPZWGBDPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCOC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyphenyl)-2-[(trichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5213808.png)
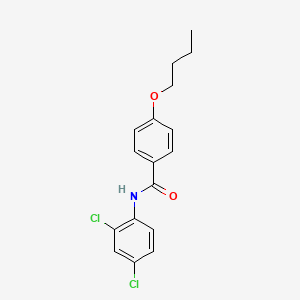
![4-[5-(2-methylbenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5213831.png)
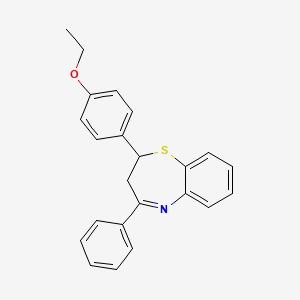
![5-(4-nitrophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5213843.png)
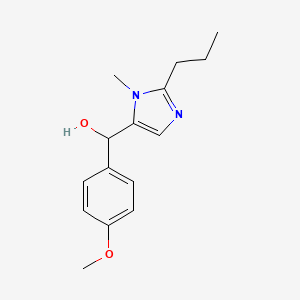
![ethyl 2-ethyl-3-[(2-nitrobenzoyl)hydrazono]butanoate](/img/structure/B5213863.png)
![2,6,6-trimethyl-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-1-propyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5213870.png)

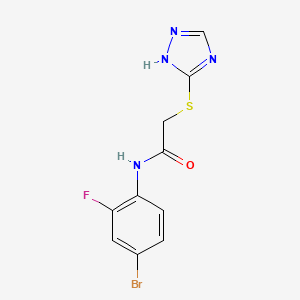
![2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diacetamide](/img/structure/B5213891.png)
![N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5213897.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5213901.png)
![N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B5213906.png)